molecular formula C31H27ClN2O9S3 B11634312 Tetramethyl 6'-[(3-chlorophenyl)carbamoyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 6'-[(3-chlorophenyl)carbamoyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11634312
M. Wt: 703.2 g/mol
InChI Key: IPOOHJBDQXFHGN-UHFFFAOYSA-N
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Description

2’,3’,4,5-TETRAMETHYL 6’-[(3-CHLOROPHENYL)CARBAMOYL]-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’,4,5-TETRAMETHYL 6’-[(3-CHLOROPHENYL)CARBAMOYL]-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE involves multiple steps, including the formation of the core structure and the introduction of various substituents. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2’,3’,4,5-TETRAMETHYL 6’-[(3-CHLOROPHENYL)CARBAMOYL]-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify certain functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2’,3’,4,5-TETRAMETHYL 6’-[(3-CHLOROPHENYL)CARBAMOYL]-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 2’,3’,4,5-TETRAMETHYL 6’-[(3-CHLOROPHENYL)CARBAMOYL]-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethyl-3,5-heptanedione: A β-diketone with similar structural features.

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride:

Uniqueness

2’,3’,4,5-TETRAMETHYL 6’-[(3-CHLOROPHENYL)CARBAMOYL]-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE stands out due to its unique combination of functional groups and structural complexity, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C31H27ClN2O9S3

Molecular Weight

703.2 g/mol

IUPAC Name

tetramethyl 6'-[(3-chlorophenyl)carbamoyl]-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C31H27ClN2O9S3/c1-30(2)24-19(17-12-7-8-13-18(17)34(30)29(39)33-16-11-9-10-15(32)14-16)31(20(25(35)40-3)21(44-24)26(36)41-4)45-22(27(37)42-5)23(46-31)28(38)43-6/h7-14H,1-6H3,(H,33,39)

InChI Key

IPOOHJBDQXFHGN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=CC=CC=C3N1C(=O)NC4=CC(=CC=C4)Cl)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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